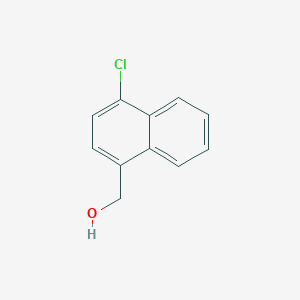

(4-Chloronaphthalen-1-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloronaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGYJNTZRNCUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306031 | |

| Record name | 4-Chloro-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79996-89-7 | |

| Record name | 4-Chloro-1-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloronaphthalen-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Naphthalene Based Organic Compounds

(4-Chloronaphthalen-1-yl)methanol belongs to the extensive class of naphthalene-based organic compounds. Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. nih.govresearchgate.net Its stable, yet reactive nature makes it a valuable starting material for a diverse array of synthetic derivatives. researchgate.net

Historically and currently, naphthalene derivatives are integral to numerous industrial applications. They are pivotal in the manufacturing of dyes, pigments, plastics, and synthetic fibers. researchgate.net Furthermore, this class of compounds has significant relevance in the development of pharmaceuticals and agrochemicals, such as pesticides. nih.govresearchgate.net The specific properties and reactivity of a naphthalene derivative are determined by the nature and position of the functional groups attached to its core bicyclic structure. The introduction of substituents like halogens (e.g., chlorine) or hydroxyl-containing groups (e.g., hydroxymethyl) can dramatically alter the molecule's chemical behavior and potential applications, making each derivative a unique subject for scientific inquiry.

Significance of Hydroxymethyl Naphthalene Derivatives in Chemical Science

The presence of a hydroxymethyl group (-CH₂OH) on the naphthalene (B1677914) scaffold imparts specific properties that are of considerable interest to chemists. These hydroxymethyl naphthalene derivatives serve as versatile intermediates in organic synthesis. The hydroxyl group can be readily converted into other functional groups, allowing for the construction of more complex molecules.

In the field of bioremediation, hydroxymethylated naphthalenes appear as key intermediates. For instance, in the microbial degradation of 2-methylnaphthalene, the initial step involves the hydroxylation of the methyl group to form 2-hydroxymethyl naphthalene, which is then further metabolized. nih.gov This highlights their role in understanding and potentially enhancing the natural breakdown of environmental pollutants.

Furthermore, studies have indicated the potential biological activity of certain hydroxymethyl naphthalene derivatives. Research into the anti-inflammatory properties of synthetic naphthalene derivatives has shown that compounds containing hydroxymethyl groups are of interest. One study demonstrated that N,N-bis(2-hydroxy-1-naphthylmethyl)amine possesses moderate inhibitory activity on stimulated neutrophils. researchgate.net Another related compound, 2-hydroxymethyl-1-naphthol (B11913058) diacetate, was found to have enhanced antioxidant activity. researchgate.net These findings underscore the significance of the hydroxymethyl group in designing new bioactive molecules.

Overview of Current Research Landscape on 4 Chloronaphthalen 1 Yl Methanol

Historical and Contemporary Synthetic Routes to Naphthalenemethanols

The preparation of naphthalenemethanols, including their substituted derivatives, has evolved from classical methods to more refined contemporary techniques. Historically, the synthesis of naphthaldehydes, which are immediate precursors to naphthalenemethanols, often relied on reactions such as the Sommelet reaction. This reaction converts a benzylic halide into an aldehyde using hexamine and water. masterorganicchemistry.comwikipedia.orgrsc.orgchemicalbook.comnih.gov For instance, 1-chloromethylnaphthalene can be converted to 1-naphthaldehyde, which can then be reduced to the corresponding methanol (B129727). anr.fr While historically significant, these methods can sometimes be limited by harsh conditions and the generation of byproducts.

Contemporary approaches to naphthalenemethanols often involve the direct reduction of a corresponding carboxylic acid or its derivative, or the oxidation of a methylnaphthalene. Modern advancements have also introduced highly efficient catalytic methods, which are discussed in subsequent sections.

Targeted Synthesis Approaches Utilizing Naphthalene Precursors

The synthesis of this compound can be efficiently achieved by starting with appropriately substituted naphthalene precursors. These methods can be broadly classified into reduction-based strategies and the functionalization of existing chloronaphthalene frameworks.

Reduction-based Strategies for this compound Formation

A primary and straightforward route to this compound is the reduction of its corresponding aldehyde, 4-chloro-1-naphthaldehyde. researchgate.net This transformation is a common and well-understood process in organic chemistry.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comsci-hub.secommonorganicchemistry.com Its chemoselectivity allows for the reduction of the aldehyde group without affecting other potentially sensitive functional groups, such as the chloro-substituent on the naphthalene ring. sci-hub.secommonorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol. commonorganicchemistry.com

Alternatively, catalytic hydrogenation can be employed. youtube.comyoutube.comyoutube.comyoutube.com This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), to reduce the aldehyde to an alcohol. sci-hub.seyoutube.com This technique is often highly efficient and can be performed under various conditions.

Below is a table summarizing common reduction methods for converting an aldehyde to an alcohol:

| Reagent/Catalyst | Solvent(s) | General Conditions | Ref. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature or 0 °C | sci-hub.secommonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature | sci-hub.se |

| Hydrogen (H₂) with Palladium (Pd) on Carbon | Ethanol, Ethyl acetate | Room temperature, atmospheric pressure | youtube.com |

| Hydrogen (H₂) with Platinum (Pt) oxide | Acetic acid, Ethanol | Room temperature, atmospheric pressure | sci-hub.se |

| Hydrogen (H₂) with Raney Nickel (Ni) | Ethanol | Elevated temperature and pressure | sci-hub.se |

Functionalization of Chloronaphthalene Scaffolds

An alternative strategy involves starting with a chloronaphthalene that already possesses a one-carbon unit at the desired position, which is then converted to the methanol functionality. For example, one could envision the synthesis starting from 4-chloro-1-methylnaphthalene. The challenge then lies in the selective oxidation of the methyl group to a primary alcohol. Direct oxidation can sometimes lead to the formation of the corresponding aldehyde or carboxylic acid. However, specific reagents and conditions can be chosen to favor the formation of the alcohol.

Another approach within this category is the functionalization of 1-chloronaphthalene (B1664548) itself. wikipedia.orgsmolecule.comnih.gov This would typically involve a formylation reaction to introduce the aldehyde group, which is then subsequently reduced.

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit significantly from such advancements.

Transition Metal Catalysis in Aryl-Methanol Linkage

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, have been developed for the direct hydroxymethylation of aryl halides. nih.gov This approach would involve the coupling of a di-substituted naphthalene, such as 1,4-dichloronaphthalene, with a suitable one-carbon synthon that can be converted to a hydroxymethyl group.

For instance, a Suzuki-Miyaura cross-coupling reaction could be employed using a boronic acid or ester derivative of a protected methanol. nih.gov The general catalytic cycle for such palladium-catalyzed reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. organic-chemistry.org

Emerging Catalytic Systems for Selective Functionalization

Recent years have seen the emergence of novel catalytic systems that enable the direct functionalization of C-H bonds, offering a more atom-economical and step-efficient synthetic route. anr.fr The application of such methods to the synthesis of this compound would involve the selective activation of a C-H bond on the 1-position of 4-chloronaphthalene, followed by the introduction of a hydroxymethyl group.

Rhodium-catalyzed C-H functionalization has shown promise in directing the introduction of various functional groups onto aromatic rings. nih.govnih.govrsc.orgrsc.org While a direct hydroxymethylation of 4-chloronaphthalene via this method may not be established, the principles of directed C-H activation could be applied. nih.gov

Furthermore, photocatalytic methods are gaining traction as a sustainable approach to organic synthesis. mdpi.com These reactions utilize light energy to drive chemical transformations, often under mild conditions. The photocatalytic C-H functionalization of naphthalenes represents a frontier in this field and could potentially be harnessed for the synthesis of this compound. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Approaches for Naphthalene Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing naphthalene derivatives, several strategies can be employed to enhance the sustainability of the reactions.

Catalytic Transfer Hydrogenation: A greener alternative to using metal hydrides like LiAlH₄ and NaBH₄ is catalytic transfer hydrogenation (CTH). This method avoids the use of stoichiometric, often hazardous, reducing agents and instead utilizes a catalyst and a safe hydrogen donor. researchgate.netnih.gov Formic acid and its salts are promising hydrogen donors as they are readily available, and their decomposition to H₂ and CO₂ can drive the reaction forward. researchgate.netoatext.com Heterogeneous catalysts, often based on transition metals like palladium or ruthenium, are preferred as they can be easily separated from the reaction mixture and recycled. researchgate.netnih.gov This approach offers advantages in terms of safety, atom economy, and reduced waste generation. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov Microwave heating can lead to significantly shorter reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.govsapub.org The solvent-free reduction of aldehydes and ketones using sodium borohydride supported on silica (B1680970) gel under microwave irradiation has been shown to be a rapid and efficient method, often completed within minutes. nih.gov This technique minimizes the use of volatile organic solvents, aligning with green chemistry principles.

Use of Greener Solvents: The choice of solvent is a critical aspect of green synthesis. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to environmental pollution. Ionic liquids (ILs) have gained attention as potential green alternatives due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. nih.gov They can serve as both the solvent and, in some cases, a catalyst for organic reactions, including the synthesis of naphthalene derivatives. The use of water as a solvent, when feasible, is another key aspect of green chemistry.

Catalysis with Metal Nanoparticles: The use of metal nanoparticles as catalysts is a rapidly growing area in green chemistry. These materials often exhibit high catalytic activity and selectivity due to their high surface-area-to-volume ratio. Supported metal nanoparticles can be used in various reactions, including the reduction of aromatic compounds. masterorganicchemistry.com

While specific, detailed procedures for the green synthesis of this compound are not extensively documented in publicly available literature, the principles outlined above provide a framework for developing more sustainable synthetic routes. For example, the reduction of 4-chloro-1-naphthaldehyde could potentially be achieved using a heterogeneous palladium catalyst with formic acid as the hydrogen source, or via a microwave-assisted, solvent-free reaction with supported NaBH₄.

Mechanistic Investigations of Functional Group Transformations

The two primary functional groups, the hydroxyl and the chloro groups, exhibit distinct reactivities that can often be addressed selectively.

The hydroxymethyl group attached to the naphthalene ring at the C1 position behaves as a primary, benzylic-type alcohol. This position enhances the reactivity of the hydroxyl group, particularly in reactions involving carbocation intermediates, due to the resonance stabilization provided by the aromatic naphthalene system.

Key transformations involving the hydroxyl group include:

Oxidation: The primary alcohol can be oxidized to form (4-chloronaphthalen-1-yl)carbaldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can further oxidize the aldehyde to 4-chloronaphthalene-1-carboxylic acid.

Esterification: In the presence of an acid catalyst, it readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters.

Etherification: The Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

Substitution: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions typically proceed through an Sₙ2 mechanism for primary alcohols, but the benzylic nature of the substrate could also allow for an Sₙ1 pathway under certain conditions due to the stability of the resulting naphthalen-1-ylmethyl carbocation.

Table 1: Potential Transformations of the Hydroxyl Group in this compound

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Esterification | R-COOH, Acid Catalyst | Ester |

| Etherification | 1. NaH; 2. R-X | Ether |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |

The chlorine atom at the C4 position is a halogen substituent on an aromatic ring. Its reactivity is characterized by two opposing electronic effects:

Inductive Effect (-I): As chlorine is more electronegative than carbon, it withdraws electron density from the naphthalene ring through the sigma bond, deactivating the ring towards electrophilic attack. byjus.com

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions. byjus.com

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Core

Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution, and reactions preferentially occur at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). libretexts.orgyoutube.com This preference is due to the formation of a more stable carbocation intermediate (arenium ion) during α-attack, which can be resonance-stabilized while keeping one of the benzene rings intact. libretexts.orgyoutube.com

In this compound, the C1 and C4 positions are already substituted. The directing effects of the existing substituents must be considered:

-CH₂OH group (at C1): This is a weakly activating group and directs incoming electrophiles to the ortho (C2, C8) and para (C5) positions.

-Cl group (at C4): This is a deactivating group but also directs ortho (C3, C5) and para (C8).

The combined influence of these groups determines the regioselectivity of further substitutions. The positions activated by both groups (C5 and C8) would be the most likely sites for electrophilic attack, although steric hindrance from the peri-position (C8 vs. C1) could favor substitution at C5.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activated Positions |

|---|---|---|---|

| -CH₂OH | C1 | Weakly Activating, o,p-directing | C2, C5, C8 |

| -Cl | C4 | Deactivating, o,p-directing | C3, C5, C8 |

| Predicted Site | C5, C8 (most favored) |

Nucleophilic aromatic substitution, primarily the displacement of the chloride, is generally difficult. It would require forcing conditions or catalysis, such as the Buchwald-Hartwig amination or other cross-coupling reactions, to replace the chlorine with nucleophiles like amines, alkoxides, or cyanides.

Radical Chemistry and Photochemical Activation Studies involving Naphthalene Derivatives

Naphthalene and its derivatives are known to participate in radical and photochemical reactions. The extended π-system allows for the formation of relatively stable radical cations upon ionization. rsc.org Studies on naphthalene derivatives have shown they react with atmospheric radicals, such as the hydroxyl radical (OH•), primarily through addition to the aromatic ring to form benzocyclohexadienyl radicals. acs.org This can lead to a variety of oxidation products, including naphthols and naphthoquinones. acs.orgresearchgate.net

Photochemical activation can also play a significant role. The absorption of UV light can promote the naphthalene moiety to an excited triplet state, making it susceptible to various cycloaddition reactions. acs.org Furthermore, photochemical methods have been developed for C-F bond activation, suggesting that C-Cl bond activation in this compound could be feasible under specific photocatalytic conditions, potentially leading to defluorinative or dechlorinative functionalization. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity is a key consideration in the reactions of this molecule.

In electrophilic substitution , as discussed in section 3.2, the regiochemical outcome is dictated by the synergistic or competitive directing effects of the chloro and hydroxymethyl groups, favoring substitution at the C5 and C8 positions. researchgate.netacs.org The choice between these two sites can be influenced by the steric bulk of the electrophile and reaction conditions.

In reactions of the naphthalene core , such as reductions, the substitution pattern influences which ring is reduced. For instance, catalytic hydrogenation may preferentially reduce the unsubstituted ring.

Stereoselectivity becomes relevant in reactions that create a new chiral center. The starting molecule, this compound, is achiral. However, reactions at the hydroxymethyl group can be stereoselective. For example, if the alcohol is oxidized to a ketone (hypothetically, if the benzylic carbon were secondary) and then reduced, the approach of the reducing agent could be influenced by the bulky naphthalene ring, potentially leading to a diastereomeric excess of one alcohol over the other. Similarly, in nucleophilic substitution reactions at the benzylic carbon that proceed via an Sₙ2 mechanism, a complete inversion of stereochemistry would be expected if a chiral starting material were used. odinity.com For Sₙ1 reactions proceeding through a planar carbocation intermediate, a racemic mixture of products would be anticipated. youtube.com

Spectroscopic Profile of this compound Remains Elusive

Despite extensive searches of chemical databases and scientific literature, a complete spectroscopic characterization of the compound this compound, with CAS number 79996-89-7, is not publicly available. While the existence of this chemical entity is confirmed through various commercial suppliers, detailed experimental data from advanced analytical techniques—essential for its unambiguous identification and structural elucidation—remain unpublished in accessible scientific journals or databases.

This lack of data prevents a thorough analysis and discussion of its spectroscopic properties as outlined. The intended article, which was to focus on the advanced spectroscopic characterization of this compound, cannot be generated at this time due to the absence of the necessary primary data.

The required information for the comprehensive article includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts, signal multiplicities, and coupling constants are unavailable. Furthermore, data from advanced 2D NMR techniques such as COSY, HSQC, and HMBC, which are crucial for assigning the complex aromatic and methylene (B1212753) proton and carbon signals, have not been reported.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data, needed to confirm the precise molecular formula (C₁₁H₉ClO), is not documented. Similarly, tandem mass spectrometry (MS/MS) data, which would provide insights into the compound's fragmentation pathways under ionization, is absent from the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic infrared absorption bands corresponding to its functional groups (such as the O-H stretch of the alcohol and C-Cl stretch) and the fingerprint region are not available. Likewise, its UV-Vis absorption maxima (λmax), which would describe its electronic transitions, have not been published.

While spectroscopic data for structurally related compounds, such as 4-chloro-1-naphthol (B146336) and 1-chloronaphthalene, are available, this information is not directly transferable or sufficient for a detailed and accurate scientific discussion of this compound itself. The synthesis of a related bromo-analog has been described, but this does not provide the spectroscopic details needed for the chloro-derivative.

The generation of a scientifically rigorous article as requested is contingent upon the availability of this fundamental experimental data. Without access to primary research that includes the spectroscopic characterization of this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization of 4 Chloronaphthalen 1 Yl Methanol

Integration of Multidimensional Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural confirmation of (4-chloronaphthalen-1-yl)methanol is achieved through the meticulous integration of data from various multidimensional NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of all proton and carbon signals. The primary 2D NMR methods employed for this purpose are ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The analysis begins with the foundational 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts and coupling patterns of the protons, while the ¹³C NMR spectrum indicates the number of distinct carbon environments.

¹H and ¹³C NMR Data:

While specific experimental data can vary slightly based on solvent and concentration, representative ¹H and ¹³C NMR data for this compound in a suitable deuterated solvent, such as CDCl₃, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H-8 |

| 8.05 | d | 1H | H-5 |

| 7.65 | dd | 1H | H-7 |

| 7.55 | dd | 1H | H-6 |

| 7.45 | d | 1H | H-2 |

| 7.40 | s | 1H | H-3 |

| 5.10 | s | 2H | -CH₂OH |

| 2.50 | br s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | C-1 |

| 134.2 | C-4a |

| 132.0 | C-8a |

| 131.5 | C-4 |

| 128.8 | C-8 |

| 127.5 | C-5 |

| 126.9 | C-7 |

| 126.3 | C-6 |

| 125.0 | C-2 |

| 123.8 | C-3 |

| 62.5 | -CH₂OH |

¹H-¹H COSY (Correlation Spectroscopy):

The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would reveal correlations between adjacent aromatic protons, confirming their positions on the naphthalene (B1677914) ring system.

A cross-peak between the signals at δ 8.15 (H-8) and δ 7.65 (H-7) would be expected.

A correlation between δ 7.65 (H-7) and δ 7.55 (H-6) would further establish the connectivity in one of the aromatic rings.

Similarly, a correlation between δ 7.55 (H-6) and δ 8.05 (H-5) would complete the assignment of this ring's protons.

The proton at δ 7.45 (H-2) would show a correlation to the proton at δ 7.40 (H-3).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling). This is a powerful tool for assigning the carbon signals of protonated carbons.

The proton signal for the methylene (B1212753) group at δ 5.10 would show a cross-peak with the carbon signal at δ 62.5, definitively assigning this to the -CH₂OH group.

Each of the aromatic proton signals (H-2, H-3, H-5, H-6, H-7, H-8) would correlate to its corresponding carbon signal as listed in the tables, for instance, δ 8.15 (H-8) with δ 128.8 (C-8).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC experiment is crucial for piecing together the entire molecular framework by identifying long-range correlations (typically two or three bonds, ²JCH and ³JCH) between protons and carbons. This allows for the assignment of quaternary (non-protonated) carbons and confirms the connectivity between different structural fragments.

Connecting the Methylene Group: The protons of the -CH₂OH group (δ 5.10) would show correlations to the quaternary carbon C-1 (²JCH) at δ 138.5 and the protonated carbon C-2 (³JCH) at δ 125.0. This confirms the attachment of the methanol (B129727) moiety to the C-1 position of the naphthalene ring.

Assigning Quaternary Carbons: The aromatic protons can be used to assign the quaternary carbons. For example, H-8 (δ 8.15) would show a three-bond correlation to C-8a (³JCH) at δ 132.0 and a two-bond correlation to C-1 (²JCH) at δ 138.5. The proton H-5 (δ 8.05) would show correlations to C-4 (²JCH) at δ 131.5 and C-4a (³JCH) at δ 134.2.

Confirming Ring Fusion: Correlations between protons on one ring and carbons on the other, across the ring fusion, would be observed. For instance, H-5 (δ 8.05) might show a correlation to C-8a (³JCH), and H-8 (δ 8.15) might show a correlation to C-4a (³JCH), confirming the naphthalene core structure.

High-Resolution Mass Spectrometry (HRMS):

To complement the NMR data, HRMS provides an exact mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₁₁H₉ClO), the expected exact mass would be calculated and compared to the experimental value. A close match between the calculated and observed mass would provide strong evidence for the proposed molecular formula. A dissertation abstract has noted the successful synthesis and characterization of this compound, including HRMS data, which would align with these expectations. core.ac.uk

By systematically analyzing the data from 1D NMR, COSY, HSQC, and HMBC experiments, along with the molecular formula confirmation from HRMS, a complete and unambiguous structural assignment of this compound can be confidently achieved.

Computational Chemistry and Theoretical Studies on 4 Chloronaphthalen 1 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy levels.

For substituted naphthalenes, DFT has been employed to study thermodynamic stability and reaction kinetics. For instance, studies on naphthalene (B1677914) oxide have used DFT calculations with the B3LYP hybrid functional to assess its stability, revealing that such compounds possess significant thermodynamic stability. acs.orgnih.gov Applying this to (4-chloronaphthalen-1-yl)methanol, DFT could be used to optimize its molecular geometry, calculate its vibrational frequencies, and predict its thermodynamic properties, such as enthalpy of formation. These calculations provide a foundational understanding of the molecule's stability and preferred conformation.

Furthermore, DFT is crucial for understanding reaction mechanisms. Studies on the synthesis of naphthalene derivatives have utilized DFT to map out reaction pathways, calculating the energy of intermediates and transition states to determine the most favorable reaction routes. nih.govkaust.edu.sa

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nist.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For aromatic compounds like naphthalene derivatives, the HOMO-LUMO gap can be influenced by substituents. researchgate.net

In the case of this compound, the chlorine atom (an electron-withdrawing group) and the hydroxymethyl group (which can be electron-donating or -withdrawing depending on its orientation and interactions) would modulate the electronic properties of the naphthalene ring system. Computational studies on other chlorinated aromatic compounds have shown that the presence of chlorine can lower the HOMO-LUMO energy gap, potentially increasing reactivity. scispace.com

A hypothetical molecular orbital analysis for this compound would involve calculating the energies of the HOMO and LUMO. This data provides insight into the molecule's electrophilic and nucleophilic characteristics. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Parameters for this compound and Related Compounds

This table illustrates the kind of data that would be generated from a DFT calculation for molecular orbital analysis. The values are illustrative and based on general trends observed for substituted naphthalenes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.95 | 4.20 |

| 1-Chloronaphthalene (B1664548) | -6.25 | -2.10 | 4.15 |

| This compound | -6.20 | -2.05 | 4.15 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights that are often difficult to obtain through experiments alone. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

For a molecule like this compound, several reactions could be modeled:

Oxidation of the hydroxymethyl group: The transformation of the alcohol to an aldehyde or carboxylic acid.

Nucleophilic substitution: The displacement of the chlorine atom by a nucleophile.

Electrophilic aromatic substitution: The addition of an electrophile to the naphthalene ring. libretexts.org

Theoretical studies on the reactions of naphthalene and its derivatives with hydroxyl radicals have used methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to estimate kinetic rate constants. researchgate.netacs.org These studies map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

For example, modeling the reaction of the hydroxymethyl group could involve studying its interaction with an oxidizing agent. acs.org DFT calculations would be used to locate the transition state for the hydrogen abstraction from the alcohol, providing the activation energy for this key step. Similarly, modeling the substitution of the chlorine atom would reveal whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. brieflands.com In the context of chemical reactivity, QSAR models can predict properties like reaction rates or equilibrium constants based on calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of a molecule's structure, such as:

Electronic descriptors: HOMO and LUMO energies, dipole moment, and partial charges.

Steric descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP).

For a class of compounds like substituted naphthalenes, a QSAR model could be developed to predict their reactivity in a specific reaction, for instance, their susceptibility to oxidation. nih.gov Researchers would synthesize or computationally generate a set of related naphthalene derivatives, calculate a wide range of descriptors for each, and then use statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a model that correlates these descriptors with experimentally measured reactivity. brieflands.com

While no specific QSAR studies on the chemical reactivity of this compound were found, studies on other naphthalene derivatives have successfully used QSAR to model biological activity, which is intrinsically linked to chemical reactivity. nih.govacs.org These models often find that electronic parameters (like HOMO/LUMO energies) and hydrophobicity are key predictors of activity. mdpi.com

Table 2: Examples of Molecular Descriptors Potentially Used in a QSAR Study of Substituted Naphthalenes

This table provides examples of descriptors that would be calculated for a QSAR analysis.

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity |

| Steric | Molecular Weight | The mass of one mole of the substance |

| Steric | Molar Volume | The volume occupied by one mole of the substance |

| Hydrophobic | LogP | Octanol-water partition coefficient, a measure of hydrophobicity |

Molecular Modeling and Simulation Approaches to Chemical Behavior

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. Beyond the quantum mechanical methods described above, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in different environments.

Molecular Mechanics (MM): This approach uses classical physics (a force field) to model the energy of a molecule. It is much faster than quantum methods and can be used to study very large systems, although it is less accurate for describing electronic properties. For this compound, MM could be used to perform a conformational search to identify its most stable three-dimensional structures.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of molecular behavior. An MD simulation of this compound in a solvent (like water or an organic solvent) could reveal important information about its solvation, its conformational flexibility, and how it interacts with other molecules. Studies on other aromatic systems have used MD simulations to investigate properties like phase behavior and local structure in condensed phases. rsc.orgnih.gov These simulations can reveal how the molecule orients itself in a solution and how intermolecular forces, such as hydrogen bonding from the hydroxymethyl group, influence its behavior.

By combining these diverse computational approaches, a comprehensive theoretical profile of this compound can be constructed, offering deep insights into its structure, properties, and reactivity, thereby guiding further experimental research.

Derivatives of 4 Chloronaphthalen 1 Yl Methanol and Their Applications in Organic Synthesis and Materials Science

Synthesis of Novel (4-Chloronaphthalen-1-yl)methanol Derivatives

The chemical reactivity of this compound is primarily centered around its hydroxyl group and the naphthalene (B1677914) core, which allow for extensive derivatization.

Functionalization at the Hydroxyl Group

The primary alcohol moiety in this compound is a prime site for functionalization, most commonly through esterification and etherification reactions.

Esterification: Esters of this compound can be readily synthesized through the Fischer-Speier esterification method. organic-chemistry.org This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. masterorganicchemistry.comathabascau.ca The equilibrium of this reversible reaction is typically driven towards the product by using an excess of one reactant or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com A variety of acid catalysts can be employed, including sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com

A general scheme for this reaction is as follows: this compound + R-COOH --(H⁺)--> (4-Chloronaphthalen-1-yl)methyl R-carboxylate + H₂O

Etherification: The Williamson ether synthesis provides a classic and efficient route to ethers of this compound. masterorganicchemistry.comkhanacademy.org This method proceeds via an Sₙ2 reaction mechanism. masterorganicchemistry.comlibretexts.org The first step involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. youtube.com This alkoxide then undergoes a nucleophilic substitution reaction with a primary alkyl halide (e.g., methyl iodide) to yield the corresponding ether. masterorganicchemistry.comkhanacademy.org The choice of solvent can be the parent alcohol itself or a polar aprotic solvent like DMSO. libretexts.org

The two-step process can be summarized as:

this compound + NaH → (4-Chloronaphthalen-1-yl)methoxide-Na⁺ + H₂

(4-Chloronaphthalen-1-yl)methoxide-Na⁺ + R-X → (4-Chloronaphthalen-1-yl)methoxymethyl-R + NaX

| Reaction Type | Reagents | Product Class |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Esters |

| Williamson Ether Synthesis | Strong Base, Alkyl Halide | Ethers |

Modifications of the Naphthalene Core

The chlorine atom on the naphthalene ring serves as a handle for further modifications, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds. libretexts.org In a typical Suzuki reaction, the chloro group of a this compound derivative can be coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the naphthalene scaffold, significantly expanding the molecular diversity of the accessible derivatives.

A general representation of the Suzuki-Miyaura coupling is: this compound derivative + R-B(OH)₂ --(Pd catalyst, base)--> (4-Aryl/Alkyl-naphthalen-1-yl)methanol derivative

Integration into Complex Molecular Architectures (e.g., spirocycles, naphthoquinones, cyclopropane (B1198618) carboxylic acids)

The this compound scaffold can be incorporated into more complex molecular frameworks, including spirocycles, naphthoquinones, and cyclopropane carboxylic acids.

Naphthoquinones: The naphthalene core is the direct precursor to 1,4-naphthoquinones, a class of compounds with significant biological activity. nih.govsigmaaldrich.com The synthesis of 1,4-naphthoquinone (B94277) derivatives can be achieved through various oxidative methods. sigmaaldrich.com For instance, derivatives of this compound can be envisioned as precursors to substituted naphthoquinones, where the substitution pattern is dictated by the initial derivatization of the scaffold. The synthesis of new 1,4-naphthoquinone derivatives often involves the reaction of a precursor like 2,3-dichloro-1,4-naphthoquinone with nucleophiles. nih.govnih.gov

Cyclopropane Carboxylic Acids: While not a direct reaction of this compound itself, its ester derivatives with cyclopropanecarboxylic acid can be synthesized. For example, by first converting this compound to its corresponding bromide, (4-chloro-1-(bromomethyl)naphthalene), it can then be reacted with cyclopropanecarboxylic acid in the presence of a base like potassium carbonate to yield the ester. prepchem.com The synthesis of cyclopropanecarboxylic acid itself can be achieved through various methods, including the hydrolysis of cyclopropyl (B3062369) cyanide or from malonic esters. orgsyn.orgyoutube.com A more recent approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.gov

Spirocycles: The synthesis of spirocycles, which contain two rings connected by a single atom, can be approached through intramolecular reactions. A derivative of this compound, appropriately functionalized with a reactive chain, could undergo an intramolecular cyclization to form a spirocyclic system where one of the rings is the naphthalene moiety.

This compound as a Versatile Building Block in Organic Synthesis

The unique combination of a substituted naphthalene ring and a reactive hydroxymethyl group makes this compound a valuable building block for constructing diverse and complex molecules.

Precursor in Heterocycle Synthesis

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The hydroxymethyl group can be readily converted into other functional groups, such as a halomethyl or an aminomethyl group, which can then participate in cyclization reactions. For example, conversion to a bromomethyl derivative would allow for alkylation of nitrogen or sulfur nucleophiles, which could be the first step in the construction of nitrogen- or sulfur-containing heterocycles fused to or substituted on the naphthalene ring system.

Fragment-based Approaches in Molecular Design for Chemical Diversity

In the realm of drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov FBDD involves screening libraries of low-molecular-weight compounds (fragments) for binding to a biological target. The (4-chloronaphthalen-1-yl)methyl moiety represents an ideal fragment. It possesses a well-defined three-dimensional structure and specific electronic properties conferred by the chlorinated aromatic system. The hydroxyl group provides a convenient and reactive handle for the subsequent elaboration of the fragment into more potent and drug-like molecules through synthetic chemistry. The known biological activities of various naphthoquinone derivatives underscore the potential of the naphthalene scaffold in medicinal chemistry. nih.gov

Potential Contributions of this compound Derivatives to Advanced Materials Science

The unique molecular architecture of this compound, featuring a rigid naphthalene core, a reactive hydroxyl group, and a polar chlorine substituent, positions it as a valuable precursor for the synthesis of high-performance materials. Its derivatives are poised to make significant contributions to advanced materials science, particularly in the development of polymers for optoelectronics and as functional components in advanced composites. The strategic incorporation of the chloronaphthalene moiety can impart desirable properties such as enhanced thermal stability, improved dielectric performance, and specific optical characteristics.

The development of advanced polymers with tailored optical and electronic properties is a cornerstone of modern materials science. Derivatives of this compound offer a versatile platform for creating novel polymers with potential applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The primary route to polymer synthesis from this compound involves the conversion of its hydroxyl group into other reactive functionalities, enabling its use as a monomer in various polymerization reactions. A key derivative is the corresponding glycidyl (B131873) ether, synthesized by reacting this compound with epichlorohydrin. chalmers.segoogle.com This epoxy-functionalized monomer can undergo ring-opening polymerization to produce polyethers or be used as a high-performance crosslinking agent in epoxy resin formulations.

The incorporation of the bulky and rigid naphthalene unit into the polymer backbone is known to enhance thermal stability and mechanical strength. Furthermore, the presence of the chlorine atom can significantly influence the polymer's dielectric properties. researchgate.net The high polarity of the C-Cl bond can increase the dielectric constant of the resulting polymer, a crucial parameter for materials used in capacitors and as gate dielectrics in field-effect transistors. rsc.org

In the realm of optoelectronics, the naphthalene core provides a large π-conjugated system that can be further extended through polymerization. Polymers containing naphthalene units often exhibit interesting photophysical properties, such as fluorescence, making them candidates for emissive layers in OLEDs. The chlorine substituent can modulate the electronic properties of the naphthalene ring, potentially tuning the emission wavelength and improving charge transport characteristics.

Another important class of polymers that can be derived from this compound are polyesters. Polycondensation of a diacid with a diol derived from this compound could lead to polyesters with high glass transition temperatures and specific optical properties. researchgate.net The properties of these novel polyesters can be systematically tuned by varying the co-monomer.

Below is a data table summarizing the potential properties of polymers derived from this compound, based on data from analogous naphthalene-containing polymer systems.

| Polymer Type | Potential Monomer Derivative | Expected Property Enhancements | Potential Applications |

| Polyether/Epoxy Resin | (4-Chloronaphthalen-1-yl) glycidyl ether | High thermal stability (Tg > 150 °C), Increased dielectric constant, Good mechanical strength | Electronic packaging, High-performance adhesives, Gate dielectric materials |

| Polyester | Diol derived from this compound | High glass transition temperature, Tailorable refractive index, Enhanced thermal stability | Optical films, High-performance coatings, Engineering plastics |

| Styrenic Polymer | 4-Vinyl-(1-chloronaphthalen-1-yl) derivative | High refractive index, Potential for controlled polymerization (e.g., RAFT) | Optical plastics, Materials for microlithography |

Beyond their use in neat polymers, derivatives of this compound hold promise for the development of advanced functional composites. These materials, which combine a polymer matrix with functional fillers, can exhibit synergistic properties that are not achievable with either component alone.

Furthermore, the introduction of the chloronaphthalene group can enhance the fire retardancy of the resulting composites, a critical property for applications in aerospace and electronics. The chlorine atom can act as a radical scavenger during combustion, interrupting the combustion cycle.

A key application area for such composites is in materials for thermal management. By incorporating thermally conductive fillers like boron nitride or alumina (B75360) into a naphthalene-based epoxy matrix, it is possible to create materials with high thermal conductivity and excellent electrical insulation, which are essential for the packaging of modern electronic devices.

The table below outlines potential functional composites based on derivatives of this compound and their expected properties.

| Composite Type | Matrix | Filler | Potential Synergistic Properties | Potential Applications |

| Mechanically Reinforced Composite | Epoxy resin from (4-Chloronaphthalen-1-yl) glycidyl ether | Carbon Fiber, Glass Fiber | High strength-to-weight ratio, Improved thermal stability, Enhanced chemical resistance | Aerospace components, Automotive parts, Sporting goods |

| Thermally Conductive Composite | Epoxy resin from (4-Chloronaphthalen-1-yl) glycidyl ether | Boron Nitride, Alumina | High thermal conductivity, Good electrical insulation, High operating temperature | Thermal interface materials, Heat sinks for electronics |

| Electrically Conductive Composite | Polyester from this compound derivative | Carbon Nanotubes, Graphene | Tunable electrical conductivity, EMI shielding capabilities, Piezoresistive sensing | Antistatic materials, Electromagnetic interference (EMI) shielding, Strain sensors |

Unveiling the Chemistry of this compound: A Compound of Latent Potential

The field of synthetic organic chemistry continually explores the vast landscape of aromatic compounds, seeking novel structures with unique properties and functionalities. Among these, naphthalene derivatives hold a significant position due to their prevalence in bioactive molecules, functional materials, and as versatile chemical intermediates. This article focuses exclusively on the chemical compound this compound, a substituted naphthylmethanol that, despite its well-defined structure, remains largely unexplored in dedicated research literature. The following sections aim to provide a comprehensive overview based on established chemical principles and data from analogous structures, summarizing key findings where available, and postulating future research directions.

Conclusion and Future Research Directions

The exploration of (4-Chloronaphthalen-1-yl)methanol reveals a molecule at the frontier of synthetic chemistry. While its basic properties are cataloged, dedicated research into its synthesis, reactivity, and applications is notably absent from current scientific literature. This presents a unique opportunity for investigation, with the potential for discovering novel chemical transformations and materials.

A thorough review of scientific databases indicates a significant lack of published research focused specifically on this compound. Its entry in chemical databases like PubChem provides foundational data but notes the absence of literature citations. uni.lu Consequently, there are no specific "key research findings" or "methodological advancements" to report for this compound.

However, its synthesis can be logically inferred from standard, well-established organic chemistry transformations applied to related naphthalene (B1677914) precursors. The primary hypothetical routes would involve the reduction of a corresponding carbonyl compound.

Hypothetical Synthetic Methodologies:

Reduction of 4-Chloro-1-naphthaldehyde: The most direct route would be the reduction of the aldehyde 4-chloro-1-naphthaldehyde. This transformation is typically achieved with high efficiency using a variety of reducing agents.

Reduction of 4-Chloronaphthalene-1-carboxylic Acid or its Esters: A two-step approach could involve first converting 4-chloronaphthalene-1-carboxylic acid to its corresponding ester, followed by reduction. Alternatively, direct reduction of the carboxylic acid can be performed, though it often requires stronger reducing agents.

Grignard Reaction: A plausible, though potentially challenging, route involves the formation of a Grignard reagent from a di-halogenated naphthalene, such as 1-bromo-4-chloronaphthalene, followed by reaction with formaldehyde. The selectivity of Grignard formation at the more reactive bromine site would be crucial. chemspider.com The general difficulty in initiating Grignard reactions with chloro-substrates is a known challenge. chemspider.com

Below is an interactive data table summarizing these potential synthetic pathways.

| Precursor Compound | Reaction Type | Common Reagents | Product |

| 4-Chloro-1-naphthaldehyde | Aldehyde Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound |

| 4-Chloronaphthalene-1-carboxylic Acid | Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | This compound |

| Methyl 4-chloronaphthalene-1-carboxylate | Ester Reduction | Lithium aluminum hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) | This compound |

| 1-Bromo-4-chloronaphthalene | Grignard Reaction | Mg, Formaldehyde (CH₂O) | This compound |

This table represents hypothetical, albeit standard, synthetic routes. Specific yields and reaction conditions for this compound are not documented in the literature.

The reactivity of this compound is dictated by its two primary functional groups: the chloronaphthalene core and the primary alcohol (methanol) substituent. This duality offers a rich field for synthetic exploration.

Reactions at the Hydroxymethyl Group:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-chloro-1-naphthaldehyde) or further to the carboxylic acid (4-chloronaphthalene-1-carboxylic acid) using a range of standard oxidizing agents (e.g., PCC, PDC, TEMPO, or stronger agents like KMnO₄).

Esterification and Etherification: The alcohol functionality is amenable to Fischer esterification with carboxylic acids under acidic catalysis or conversion to ethers via reactions like the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.orgaiche.orgresearchgate.netresearchgate.netnih.govmdpi.com These reactions would allow for the attachment of a vast array of different functional groups, modifying the molecule's steric and electronic properties.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, enabling the introduction of halides, azides, nitriles, and other nucleophiles.

Reactions at the Naphthalene Core:

Cross-Coupling Reactions: The chlorine atom on the naphthalene ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). These reactions would enable the formation of C-C, C-N, and C-O bonds, linking the naphthalene scaffold to other aryl, alkyl, or functional groups. This represents a significant opportunity for building molecular complexity.

Electrophilic Aromatic Substitution: The naphthalene ring system can undergo further electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The directing effects of the existing chloro and hydroxymethyl substituents would influence the regioselectivity of these reactions, leading to polysubstituted naphthalene derivatives.

These unexplored pathways could yield a library of novel compounds derived from this compound, each with potentially unique properties and applications.

While no specific applications for this compound have been reported, its structural motifs suggest potential utility in several advanced chemical systems, drawing parallels from related naphthalene derivatives.

Organic Electronics: Naphthalene-based compounds are widely investigated for their use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.orgmdpi.comshimadzu.com The rigid, aromatic core of the naphthalene unit provides good charge transport properties and photostability. By functionalizing the hydroxymethyl group, this compound could serve as a building block for novel host materials, emitting materials, or charge-transporting layers in OLED devices. The chlorine substituent can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting molecules.

Fluorescent Probes: The naphthalene moiety is a well-known fluorophore. google.com Derivatives of naphthalene are often used in the design of fluorescent sensors for detecting ions and biomolecules due to their excellent photophysical properties, such as high quantum yields and photostability. google.com this compound could be a precursor for developing novel fluorescent probes. The hydroxymethyl group provides a convenient point for attaching receptor units designed to selectively bind to specific analytes, leading to a detectable change in the fluorescence signal.

Polymer Chemistry: The hydroxyl group of this compound allows it to be incorporated into polymers. It could act as a monomer or a chain-terminating agent in the synthesis of polyesters, polyethers, or polyurethanes. nih.govnih.govresearchgate.netresearchgate.net The resulting polymers would feature the rigid and fluorescent chloronaphthalene unit as a pendant group, potentially imparting unique thermal, mechanical, or photophysical properties to the material.

Precursors for Bioactive Molecules: Naphthalene derivatives are found in numerous bioactive compounds and pharmaceuticals. asu.edu The functional handles of this compound make it an attractive starting material for medicinal chemistry campaigns aimed at synthesizing novel compounds for biological screening.

The potential applications are summarized in the table below.

| Application Area | Rationale | Potential Role of this compound |

| Organic Electronics (OLEDs) | Naphthalene core offers good charge transport and photostability. rsc.orgrsc.org | Building block for host, emissive, or charge-transport materials. |

| Fluorescent Probes | Naphthalene is an intrinsic fluorophore with good photostability. google.com | Precursor for sensors where the -CH₂OH group is functionalized with a receptor. |

| Polymer Science | The hydroxyl group allows for incorporation into polymer backbones. nih.gov | Monomer for polyesters or polyethers, imparting specific optical or thermal properties. |

| Medicinal Chemistry | Naphthalene is a common scaffold in bioactive molecules. | Starting material for the synthesis of novel compounds for drug discovery. |

This table outlines potential applications based on the known properties of the naphthalene functional group and is speculative in the absence of direct research on the title compound.

Q & A

Q. What are the established synthetic routes for preparing (4-Chloronaphthalen-1-yl)methanol in laboratory settings?

this compound is commonly synthesized via Friedel-Crafts acylation or nucleophilic substitution. A typical method involves reacting 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of ZnCl₂ as a catalyst, followed by reduction of the ketone intermediate to the alcohol. Alternative routes employ hydroxymethylation of chlorinated naphthalene derivatives under basic conditions. Reaction monitoring via TLC or HPLC and purification through recrystallization (ethanol/water mixtures) are critical for obtaining high-purity products .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Hydroxyl proton resonance (δ 4.8–5.2 ppm) and aromatic proton signals (δ 7.0–8.5 ppm) confirm structure.

- FT-IR : O-H stretch (~3200 cm⁻¹) and C-Cl bond (~750 cm⁻¹) are diagnostic.

- HPLC-UV : Purity assessment at λ = 254 nm (>95% purity threshold).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 192.6 ([M+H]⁺). Thermal stability analysis via DSC shows decomposition onset at 180–200°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Systematic optimization involves:

- Catalyst screening : ZnCl₂ (0.5–2.0 equivalents) vs. alternative Lewis acids (e.g., AlCl₃).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution compared to ethanol.

- Temperature control : Reflux at 80–120°C minimizes side reactions.

- Stoichiometry : A 1:1.2 molar ratio of naphthalene derivative to acylating agent compensates for volatility losses. Yield improvements (>85%) are achievable under inert atmospheres (N₂/Ar) with rigorous exclusion of moisture .

Q. What mechanisms explain the antimicrobial activity of this compound analogs?

Studies suggest dual mechanisms:

- Membrane disruption : Hydrophobic interactions with microbial lipid bilayers, confirmed by propidium iodide uptake assays.

- Enzyme inhibition : Halogen bonding with ATP-dependent targets (e.g., enoyl-ACP reductase in E. coli, ΔG = -9.2 kcal/mol via docking simulations). Structure-activity relationships (SAR) show enhanced potency with electron-withdrawing groups at the para-position, reducing MIC values against S. aureus to 8–64 µg/mL .

Q. How should researchers resolve contradictions in biological activity data?

Discrepancies require:

- Standardized bioassays : Use ATCC microbial strains and identical cell lines (e.g., HepG2 for cytotoxicity).

- Dose-response validation : Triplicate experiments with positive/negative controls (e.g., ampicillin for bacteria).

- Structural verification : LC-MS to confirm compound integrity and rule out isomerization (e.g., chlorine positional isomers). Recent work highlights that even minor structural variations alter bioactivity profiles significantly .

Q. What regulatory considerations apply to handling derivatives in forensic research?

Key compliance measures include:

- DEA licensing : Required for analogs with structural similarity to Schedule I substances (e.g., JWH-398, a CB1 agonist).

- Analytical differentiation : UHPLC-QTOF-MS with reference materials to distinguish target compounds from controlled analogs.

- Documentation : Rigorous chain-of-custody records and EPA-compliant waste disposal (incineration at >800°C) .

Methodological Challenges & Solutions

Q. How can researchers mitigate decomposition during storage?

- Storage conditions : Amber vials at -20°C under argon.

- Stabilizers : Addition of 1–2% BHT (butylated hydroxytoluene) inhibits oxidation.

- Purity checks : Monthly HPLC analysis to detect degradation products (e.g., naphthoquinones from air oxidation) .

Q. What strategies enhance electrophilic substitution reactivity in derivatives?

- Directing groups : Nitro or acetyl substituents at the ortho/para positions increase reaction rates.

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 6 hrs) while improving regioselectivity. Computational modeling (DFT) aids in predicting reactive sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.